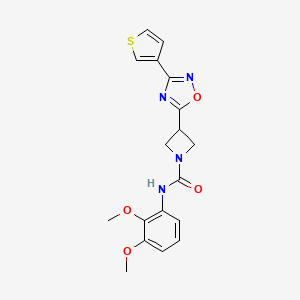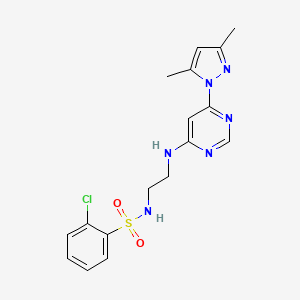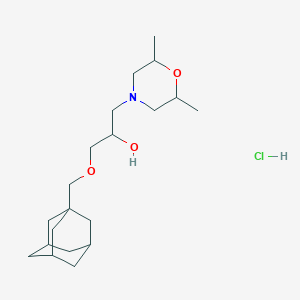
1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea is a chemical compound that has gained significant attention from the scientific community due to its potential for use in various applications. This compound belongs to the class of quinolone derivatives and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Biological Evaluation of Urea Derivatives
A series of novel compounds with urea or bis-urea functionalities, incorporating primaquine and substituted benzene moieties, were synthesized and evaluated for their biological activities. These compounds displayed notable antiproliferative effects against various cancer cell lines, with specific derivatives showing promising activity and selectivity against breast carcinoma MCF-7 cells. The most active urea derivative demonstrated significant potency and selectivity, positioning it as a lead compound for the development of breast carcinoma drugs. Additionally, certain derivatives exhibited high antioxidant activity, indicating their potential for further therapeutic applications (Perković et al., 2016).
Isoquinoline and Quinazoline Urea Analogues as Human Adenosine A3 Receptor Antagonists
Research on isoquinoline and quinazoline urea derivatives highlighted their affinity for human adenosine A3 receptors. Structural modifications revealed that specific substituents on the quinazoline or isoquinoline rings enhance receptor affinity. These findings led to the development of a potent and selective human adenosine A3 receptor antagonist, which could be instrumental in characterizing the receptor's role in various physiological processes (van Muijlwijk-Koezen et al., 2000).
New Synthetic Methodologies for Constructing Isoquinoline Skeletons
Innovative synthetic methodologies for constructing the isoquinoline skeleton, a core structure in many natural and synthetic compounds, were developed. These methods offer new pathways for generating complex isoquinoline-based molecules, potentially opening new avenues for drug discovery and development (Mujde et al., 2011).
Chemistry of Ethyl Indole-2-Carboxylate Derivatives
Research into the chemistry of ethyl indole-2-carboxylate derivatives led to the synthesis of novel compounds with potential therapeutic applications. These studies contribute to the expanding library of indole-based molecules, known for their broad pharmacological activities (Kaptı et al., 2016).
Enzyme Inhibition Profiles of Tetrahydropyrimidine Derivatives
A study on tetrahydropyrimidine derivatives revealed their effective inhibition profiles against critical enzymes such as acetylcholinesterase and carbonic anhydrase. These findings suggest the potential of these compounds in developing treatments for conditions associated with enzyme dysregulation (Sujayev et al., 2016).
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-15(2)12-13-25-20-10-7-18(14-16(20)4-11-21(25)26)24-22(27)23-17-5-8-19(28-3)9-6-17/h5-10,14-15H,4,11-13H2,1-3H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOCLPLSOUANGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2435268.png)
![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2435269.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2435271.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methyl-3-nitrobenzoate](/img/structure/B2435273.png)


![2-Cyclopropyl-1-[1-(oxolan-2-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2435278.png)
![N4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide](/img/structure/B2435279.png)

![1-(2,2-diethoxyethyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole](/img/structure/B2435284.png)


![4-[(Benzylamino)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione](/img/structure/B2435288.png)